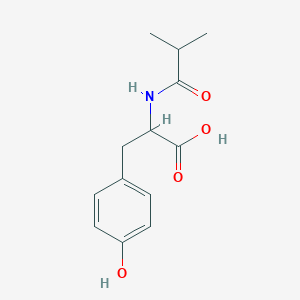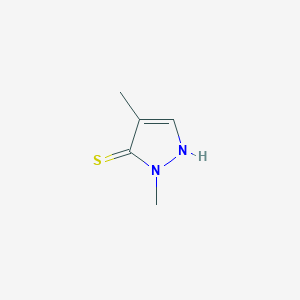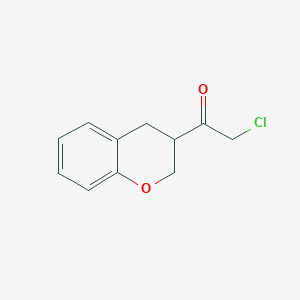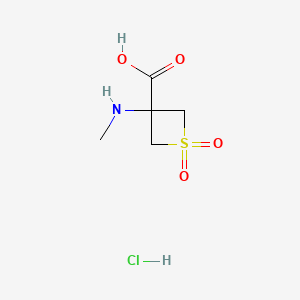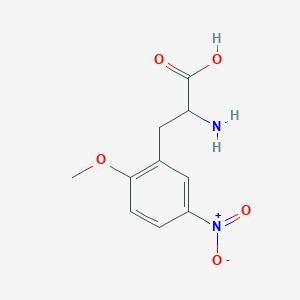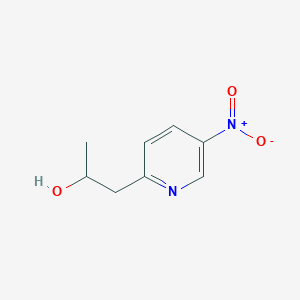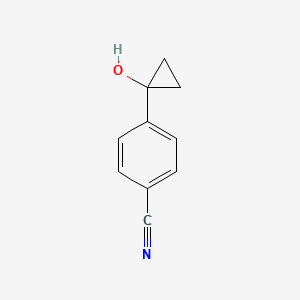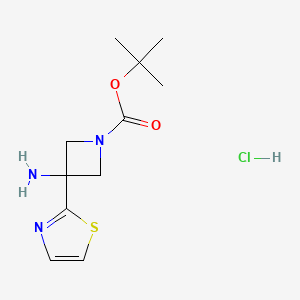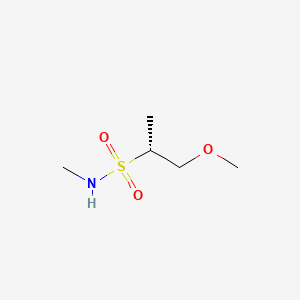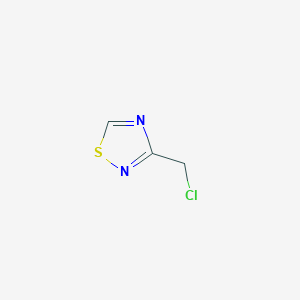
3-(Chloromethyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1,2,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chloromethyl group at the third position of the thiadiazole ring makes this compound particularly interesting for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 3-(Chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in the presence of solvents like tetrahydrofuran.
Major Products:
- Substitution reactions yield various functionalized thiadiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dihydrothiadiazoles.
科学的研究の応用
Chemistry: 3-(Chloromethyl)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound have been studied for their antimicrobial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Research is ongoing to explore their potential in treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the production of various commercial products.
作用機序
The mechanism of action of 3-(Chloromethyl)-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. The exact molecular pathways can vary depending on the specific derivative and its target organism or cell type.
類似化合物との比較
3-(Bromomethyl)-1,2,4-thiadiazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
3-(Methylthio)-1,2,4-thiadiazole: Contains a methylthio group at the third position.
3-(Aminomethyl)-1,2,4-thiadiazole: Features an aminomethyl group at the third position.
Uniqueness: 3-(Chloromethyl)-1,2,4-thiadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in substitution reactions and as a precursor for various functionalized derivatives. Its versatility and wide range of applications in different fields highlight its importance in both research and industry.
特性
CAS番号 |
1609580-25-7 |
|---|---|
分子式 |
C3H3ClN2S |
分子量 |
134.59 g/mol |
IUPAC名 |
3-(chloromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-5-2-7-6-3/h2H,1H2 |
InChIキー |
MRGSVVWIVHGACT-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NS1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



